Vlhddllea

Antigen Processing TAP Transporter MHC Class I

VLHDDLLEA (Val-Leu-His-Asp-Asp-Leu-Leu-Glu-Ala), also known as HA-1H, is a nonameric peptide derived from the HMHA1 gene. It is a well-characterized minor histocompatibility antigen (mHag) that is naturally processed and presented in the context of the HLA-A*0201 major histocompatibility complex (MHC) class I molecule.

Molecular Formula C45H73N11O16
Molecular Weight 1024.1 g/mol
Cat. No. B12388258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVlhddllea
Molecular FormulaC45H73N11O16
Molecular Weight1024.1 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)N
InChIInChI=1S/C45H73N11O16/c1-20(2)12-27(38(64)50-26(10-11-33(57)58)37(63)49-24(9)45(71)72)51-39(65)28(13-21(3)4)52-42(68)31(16-34(59)60)55-43(69)32(17-35(61)62)54-41(67)30(15-25-18-47-19-48-25)53-40(66)29(14-22(5)6)56-44(70)36(46)23(7)8/h18-24,26-32,36H,10-17,46H2,1-9H3,(H,47,48)(H,49,63)(H,50,64)(H,51,65)(H,52,68)(H,53,66)(H,54,67)(H,55,69)(H,56,70)(H,57,58)(H,59,60)(H,61,62)(H,71,72)/t24-,26-,27-,28-,29-,30-,31-,32-,36-/m0/s1
InChIKeyFUJDJURUVMMEDF-PFCVTPPASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

VLHDDLLEA (HA-1H) Peptide: MHC-Restricted Epitope for GvHD and Immunotherapy Research


VLHDDLLEA (Val-Leu-His-Asp-Asp-Leu-Leu-Glu-Ala), also known as HA-1H, is a nonameric peptide derived from the HMHA1 gene [1]. It is a well-characterized minor histocompatibility antigen (mHag) that is naturally processed and presented in the context of the HLA-A*0201 major histocompatibility complex (MHC) class I molecule [2]. This peptide is specifically recognized by HLA-A*0201-restricted cytotoxic T lymphocytes (CTLs), making it a critical tool in research concerning graft-versus-host disease (GvHD) and targeted cellular immunotherapies .

Why VLHDDLLEA Cannot Be Substituted by Generic HLA-A*0201 Binders


The functional and immunological activity of the VLHDDLLEA peptide is highly dependent on its precise amino acid sequence. Substitution with generic HLA-A*0201 binders or even closely related analogs can lead to fundamentally different experimental outcomes. This is because its specific residues dictate unique interactions with T-cell receptors (TCRs) and the peptide-loading complex [1]. For example, a single amino acid polymorphism (His vs. Arg) differentiates the HA-1H (VLHDDLLEA) and HA-1R (VLRDDLLEA) alleles, resulting in distinct T-cell recognition profiles and disparate binding properties to other HLA-A alleles [2]. Using an incorrect or poorly characterized peptide can abrogate CTL activation, produce false-negative results in T-cell assays, or confound data in studies of antigen presentation, rendering the research irreproducible [3].

Quantitative Differentiation of VLHDDLLEA from Comparator Peptides


Direct Comparison of TAP Translocation Efficiency: VLHDDLLEA vs. VLRDDLLEA

In a direct head-to-head comparison of TAP (Transporter associated with Antigen Processing) translocation efficiency, the 9-mer VLHDDLLEA peptide demonstrated a higher IC50 value (17 μM) compared to its polymorphic variant VLRDDLLEA (10 μM) [1]. This difference in the concentration required to inhibit translocation of a model peptide by 50% indicates that VLHDDLLEA is a less efficient substrate for TAP.

Antigen Processing TAP Transporter MHC Class I

Predicted Binding Affinity to HLA-A*02:01: VLHDDLLEA vs. Panel of Peptides

Using the NetMHCpan4.1 algorithm, VLHDDLLEA was predicted to have a high binding affinity of 28.0 nM for the HLA-A*02:01 allele [1]. This value is significantly lower (i.e., higher affinity) than many other test peptides derived from HLA-DPB1, such as RMCRHNYEL (124.4 nM) and YIYNREEYA (59.9 nM), and also lower than the established negative control peptide KVNVSPSKK (38,600 nM). It is comparable to high-affinity controls like the FL-peptide (5.0 nM).

MHC Binding Prediction Immunoinformatics Epitope Selection

Experimental Binding Affinity (IC50) to HLA-A*02:01: VLHDDLLEA as a Positive Control

In a competitive binding assay, VLHDDLLEA demonstrated strong binding to HLA-A*02:01 with an experimentally determined IC50 value of 3.9 μM [1]. This confirms its utility as a robust positive control peptide. In the same study, the negative control peptide KVNVSPSKK showed no detectable binding to the HLA-A*02:01 allele, validating the assay's specificity.

MHC Binding Assay Peptide Validation T Cell Epitope

Unique Cross-Presentation Profile: Recognition by Both HLA-A*0201 and A*0206

Unlike the HLA-A*0201-restricted HA-1H-specific CTL clone, VLHDDLLEA was shown to be presented by the HLA-A*0206 subtype and recognized by HLA-A*0206-restricted CTL clones [1]. Critically, these HLA-A*0206-restricted CTL clones could effectively lyse both HLA-A*0206+ and HLA-A*0201+ target cells expressing the HA-1H peptide endogenously. In contrast, the HLA-A*0201-restricted CTL clone failed to lyse HLA-A*0206+ targets [1]. Binding assays also indicated stronger binding of VLHDDLLEA to A*0206 than to A*0201 [1].

Cross-Reactivity HLA Supertypes Immunotherapy Target

Differential HLA-A Allele Binding Profile: VLHDDLLEA vs. VLRDDLLEA

Molecular modeling of peptide binding to 103 HLA-A alleles predicted that VLHDDLLEA (HA-1H) and VLRDDLLEA (HA-1R) have fundamentally different HLA-A binding profiles [1]. The analysis showed that in addition to HLA-A*0201, 21 out of 103 other HLA-A alleles are predicted to bind VLHDDLLEA but not the VLRDDLLEA variant. This allowed categorization of HLA alleles into four distinct groups based on their interaction with the two peptides [1].

HLA Polymorphism Antigen Presentation In Silico Modeling

Defined Research Applications for the VLHDDLLEA (HA-1H) Peptide


Validated Positive Control in HLA-A*02:01 Binding Assays

Leverage VLHDDLLEA as a rigorously validated positive control for competitive HLA-A*02:01 binding assays. Its experimentally determined IC50 of 3.9 μM [1] and high predicted affinity (28.0 nM) [2] provide a quantifiable benchmark to confirm assay functionality and validate the binding of novel or test peptides. Using this well-characterized control ensures intra- and inter-assay reproducibility and facilitates cross-study comparisons.

Ex Vivo Stimulation and Functional Analysis of HA-1-Specific T Cells

Employ VLHDDLLEA as a specific antigenic stimulus in T-cell assays (e.g., ELISPOT, intracellular cytokine staining, cytotoxicity assays) to detect, quantify, or expand HA-1H-specific CD8+ T cells from patient or donor samples. The unique immunogenicity of this epitope, as demonstrated by its ability to elicit specific CTL responses [3], makes it essential for studying GvHD pathophysiology, monitoring immune reconstitution post-transplant, or manufacturing T-cell therapies targeting hematopoietic malignancies.

Modeling Minor Histocompatibility Antigen Mismatch in GvHD Studies

Use VLHDDLLEA to model and investigate the impact of HA-1 mHag mismatching on GvHD outcomes. The peptide's well-defined role in GvHD and its differential binding profile to a panel of HLA-A alleles [4] provide a molecular basis for designing studies that dissect the correlation between specific HLA mismatches and disease severity. This is invaluable for pre-clinical research into risk stratification and novel prophylactic strategies.

Generating and Characterizing HA-1H-Specific Research Tools

Utilize VLHDDLLEA to generate and validate essential research reagents. This includes the production of peptide-specific T-cell clones [3], soluble T-cell receptors (TCRs) [5], and custom MHC tetramers [6]. Such reagents are critical for tracking antigen-specific T-cell populations in vivo, screening for novel immunotherapies, and performing high-resolution structural biology studies of the pMHC-TCR interaction.

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